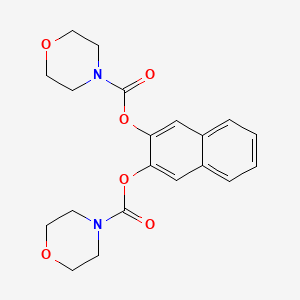

![molecular formula C9H10N2O B2998269 (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol CAS No. 29096-61-5](/img/structure/B2998269.png)

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Recent progress in metal-free direct synthesis of imidazo[1,2-a]pyridines has been highlighted, with an emphasis on the ecological impact of the methods and on the mechanistic aspects .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Multi-component Reaction Synthesis : A novel one-step solution phase synthesis of 3-aminoimidazo[1,2-a]pyridines, including (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol, was developed. This method uses methanol, α-amino-pyridine, aldehyde, and trimethylsilylcyanide (TMSCN), catalyzed by scandium triflate under microwave irradiation. This represents a significant advancement in the synthesis of these compounds (Schwerkoske et al., 2005).

Synthesis of Extended Pi-Conjugated Systems : A novel synthesis method for bis-3-aminoimidazo[1,2-a] pyridines, pyrimidines, and pyrazines as extended pi-conjugated systems has been developed. These compounds are synthesized via a pseudo five-component condensation involving 2-aminopyridine pyrimidines and pyrazines derivatives, demonstrating the versatility of this compound in creating complex molecular structures (Shaabani et al., 2009).

Synthesis of Imidazo[1,2-a]pyridines : A water-mediated synthesis of methylimidazo[1,2-a]pyridines, including variants of this compound, was reported. This synthesis did not require deliberate catalyst addition, demonstrating a more environmentally friendly approach (Mohan et al., 2013).

Structural and Crystallographic Studies

- Crystal Structure Analysis : The crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, a related compound, was analyzed. The study revealed that the imidazo[1,2-a]pyridine moiety is approximately planar, providing valuable information on the structural features of these compounds (Elaatiaoui et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanol are currently unknown. This compound is part of a class of molecules known as imidazo[1,2-a]pyridines, which have been studied for their potential antituberculosis properties . .

Mode of Action

Other imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The exact mechanism by which these compounds exert their effects is still under investigation.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknownIt has been suggested that imidazo[1,2-a]pyridine compounds have high gi absorption and are bbb permeant .

Result of Action

Other imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Propriétés

IUPAC Name |

(7-methylimidazo[1,2-a]pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7-2-3-11-8(6-12)5-10-9(11)4-7/h2-5,12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJAEQWPGMTOLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N2C=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]acetamide](/img/structure/B2998186.png)

amino}methyl)-N-methylpyridin-2-amine](/img/structure/B2998188.png)

![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)

![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2998195.png)

![Ethyl 2-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2998199.png)

![methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2998201.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2998204.png)

![[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2998206.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2998207.png)